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Abstract

This guide provides a comprehensive technical overview of 4-(3-
Methoxypropoxy)phenylboronic acid, CAS Number 279262-35-0. It is intended for
professionals in chemical research and drug development who utilize arylboronic acids as key
building blocks in organic synthesis. This document delves into the compound's core
properties, outlines a general synthesis strategy, and provides detailed, field-proven protocols
for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern
carbon-carbon bond formation. The narrative emphasizes the rationale behind experimental
choices, ensuring that protocols are not merely lists of steps but self-validating systems. All
claims are supported by authoritative sources, and key quantitative data is presented for clarity

and ease of use.

Introduction: The Strategic Value of Functionalized
Arylboronic Acids

Arylboronic acids are a class of indispensable reagents in modern organic chemistry, primarily
due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
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[2] Their stability, low toxicity, and ease of handling have cemented their status as superior
coupling partners for synthesizing complex biaryl structures, which are prevalent in
pharmaceuticals, agrochemicals, and advanced materials.[1][3]

4-(3-Methoxypropoxy)phenylboronic acid belongs to a strategically important subset of
these reagents. The methoxypropoxy chain is not merely a passive substituent; it imparts
specific physicochemical properties, such as increased lipophilicity and potential for hydrogen
bond interactions, which can be crucial for modulating the biological activity and
pharmacokinetic profiles of target molecules in drug discovery programs.[4][5] Its application
allows for the direct installation of this functionalized phenyl moiety onto a wide array of
aromatic and heteroaromatic systems.

Core Compound Properties and Characterization

A thorough understanding of the reagent's physical and chemical properties is fundamental to
its successful application.

Property Value Source

CAS Number 279262-35-0 [6]

Molecular Formula C10H15BOa4 [6]

Molecular Weight 210.03 g/mol [6]
Typically an off-white to white

Appearance . General Knowledge
solid

) Commercially available at =95-
Purity [61[7]

98%

Analytical Characterization

Verifying the identity and purity of the starting material is a critical first step. While specific
spectra for this exact compound are not publicly available, the expected NMR signals can be
predicted based on structurally similar compounds like 4-methoxyphenylboronic acid.[8][9]

e 1H NMR (Expected Regions, CDCls):
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o 9 7.8-8.2 ppm (d, 2H): Aromatic protons ortho to the boronic acid group.
o 0 6.9-7.1 ppm (d, 2H): Aromatic protons meta to the boronic acid group.
o 8 4.1-4.3 ppm (t, 2H): -O-CH2-CH2-CH2-O-

o §3.5-3.7 ppm (t, 2H): -CH2-CH2-CH2-O-CHs

o 0 3.3-3.4 ppm (s, 3H): -O-CHs

o 0 2.0-2.2 ppm (quint, 2H): -CH2-CH2-CH2-

o 0 4.5-6.0 ppm (broad s, 2H): B(OH)z protons, often exchangeable.

e 13C NMR (Expected Regions, CDCIs): Signals would correspond to the ten unique carbon
atoms, with aromatic carbons appearing between & 114-160 ppm and aliphatic carbons
between & 25-70 ppm. The carbon atom attached to the boron is often not detected or
appears as a broad, weak signal.[10]

Synthesis Pathway: A Generalized Approach

The synthesis of arylboronic acids is a well-established process. For 4-(3-
Methoxypropoxy)phenylboronic acid, a common and effective route involves the formation
of a Grignard reagent from a corresponding aryl halide, followed by trapping with a trialkyl
borate ester and subsequent acidic hydrolysis.

EL—Brom0—4—(S—methoxypropoxy)benzene Mg, THE Aryl Magnesium Bromide B(OR)s, -78°C Trialkyl Borate Ester Adduct H:0" Workup 4-(3-Methoxypropoxy)phenylboronic ac@
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Caption: General workflow for synthesizing the title compound.

Rationale for Synthesis Steps

e Grignard Formation: The reaction of 1-bromo-4-(3-methoxypropoxy)benzene with
magnesium turnings in an anhydrous ether solvent like THF generates the highly
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nucleophilic aryl magnesium bromide. This step is the foundation for introducing the boron
moiety.[11]

o Borylation: The Grignard reagent is added to a trialkyl borate (e.g., trimethyl or triisopropyl
borate) at low temperatures (-78 °C) to prevent over-addition. The borate's electrophilic
boron atom is attacked by the nucleophilic carbon of the Grignard reagent.

e Hydrolysis: Acidic workup (e.g., with aqueous HCI) hydrolyzes the borate ester intermediate
to yield the final phenylboronic acid product.[11]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of 4-(3-Methoxypropoxy)phenylboronic acid is as a coupling partner in
the Suzuki-Miyaura reaction to form biaryl compounds.[12] The reaction is renowned for its
high yields, mild conditions, and exceptional functional group tolerance.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0)
species.[2][13]
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Caption: The Suzuki-Miyaura catalytic cycle.
Mechanistic Pillars:

» Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (R*-X), forming a Pd(ll) intermediate.[13]

o Transmetalation: The boronic acid must first be activated by a base (e.g., K2COs, Cs2C0s) to
form a more nucleophilic boronate species (‘ate' complex). This complex then transfers its

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1422072?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10770145/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

organic group (R?) to the Pd(ll) center, displacing the halide. This is often the rate-
determining step.[13][14]

e Reductive Elimination: The two organic groups on the palladium complex (R! and R2) couple
and are eliminated from the metal center, forming the desired C-C bond and regenerating the
active Pd(0) catalyst.[13]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling 4-(3-
Methoxypropoxy)phenylboronic acid with a generic aryl bromide. Optimization may be
required for specific substrates.

Objective: To synthesize a 4-(3-Methoxypropoxy)-1,1'-biphenyl derivative.

Materials:

4-(3-Methoxypropoxy)phenylboronic acid (1.2 eq)

Aryl Bromide (1.0 eq)

Palladium(ll) Acetate [Pd(OACc)z] (2 mol%)

Triphenylphosphine [PPhs] (8 mol%)

Potassium Carbonate (K2COs), anhydrous (3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

o Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and
condenser, add the Aryl Bromide (1.0 eq), 4-(3-Methoxypropoxy)phenylboronic acid (1.2
eq), and Potassium Carbonate (3.0 eq).

o Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve the
Palladium(ll) Acetate and Triphenylphosphine in a small amount of the dioxane solvent. Stir
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for 5-10 minutes. Rationale: This allows for the in-situ formation of the active Pd(0) catalyst
from the more stable Pd(Il) precursor.

o Atmosphere Inerting: Seal the Schlenk flask with a septum. Evacuate and backfill the flask
with an inert gas (Argon or Nitrogen) three times. Rationale: This removes oxygen, which
can oxidize and deactivate the Pd(0) catalyst.

o Reagent Addition: Add the solvent mixture (Dioxane/Water, 4:1) to the flask via syringe,
followed by the catalyst premix. The total solvent volume should be sufficient to create a 0.1-
0.2 M solution with respect to the aryl bromide.

e Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress
by TLC or LC-MS. Typical reaction times are 4-16 hours.

e Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate
and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic
layer over anhydrous sodium sulfate (Naz2S0a), filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by column chromatography on silica gel, typically using
a hexane/ethyl acetate gradient.

Safety and Handling

As with all chemical reagents, proper safety protocols are paramount.

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.[15][16]

» Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.
[15] 4-(3-Methoxypropoxy)phenylboronic acid is classified as an irritant, causing skin and
serious eye irritation, and may cause respiratory irritation.[7]

o Storage: Store in a tightly closed container in a cool, dry place.[16] Boronic acids can be
hygroscopic and may undergo dehydration to form boroxines (trimeric anhydrides) upon
storage or heating, which are also competent coupling partners.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4Njh8YXBwbGljYXRpb24vcGRmfGFESmtMMmd4Tnk4NU1UZzFORE14T0RFME1UYzBMMU5FUWw4eU1qZFpYMGxGWDBWT0xuQmtaZ3w1OWVhZDAxM2M4Mjc2YjIxMDcyYjFkN2RkOGE2ZjBjZTcwYmU5OThmOTQ1MjViYzZjYTQzYmRmNDU1ODY2MTJj
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4Njh8YXBwbGljYXRpb24vcGRmfGFESmtMMmd4Tnk4NU1UZzFORE14T0RFME1UYzBMMU5FUWw4eU1qZFpYMGxGWDBWT0xuQmtaZ3w1OWVhZDAxM2M4Mjc2YjIxMDcyYjFkN2RkOGE2ZjBjZTcwYmU5OThmOTQ1MjViYzZjYTQzYmRmNDU1ODY2MTJj
https://www.benchchem.com/product/b1422072?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB82595331.htm
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Toxicity: Arylboronic acids have been found to be weakly mutagenic in some microbial
assays and should be treated as potentially genotoxic impurities (PGIs) in a pharmaceutical
context.[17] Therefore, methods to control and remove residual boronic acid from the final
active pharmaceutical ingredient (API) are critical.[17]

Conclusion

4-(3-Methoxypropoxy)phenylboronic acid is a valuable and versatile building block for
organic synthesis, particularly in the construction of biaryl scaffolds relevant to medicinal
chemistry and materials science. Its successful application hinges on a solid understanding of
its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to
robust experimental protocols. By carefully selecting catalysts, bases, and solvents, and by
following stringent safety procedures, researchers can effectively leverage this reagent to
advance their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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